Topic: 3,5-Dimethoxyphenyl Isothiocyanate: Synthesis and Characterization
Topic: 3,5-Dimethoxyphenyl Isothiocyanate: Synthesis and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates (ITCs), characterized by the R−N=C=S functional group, are a pivotal class of compounds in medicinal chemistry and materials science.[1][2] Naturally occurring in cruciferous vegetables like broccoli and wasabi, they are renowned for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Synthetic isothiocyanates serve as versatile building blocks for creating complex molecules, particularly in the development of novel therapeutics such as thioureas and various heterocyclic scaffolds.[4][5]
Among these, 3,5-dimethoxyphenyl isothiocyanate is a key intermediate. Its symmetrically substituted aromatic ring provides a unique electronic and steric profile, making it a valuable synthon for probing structure-activity relationships in drug discovery programs. This guide offers a comprehensive overview of a reliable synthesis protocol and a detailed characterization workflow for this compound, grounded in established chemical principles and analytical techniques.
Synthesis of 3,5-Dimethoxyphenyl Isothiocyanate
The synthesis of aryl isothiocyanates from their corresponding primary amines is a well-established transformation.[4] Historically, highly toxic reagents like thiophosgene were common.[5][6][7] However, modern synthetic chemistry prioritizes safer, more efficient methods. The most prevalent and field-proven approach is the two-step, one-pot decomposition of a dithiocarbamate salt intermediate.[1][8] This method avoids the use of thiophosgene by utilizing carbon disulfide (CS₂) as the thiocarbonyl source.
The reaction proceeds in two core stages:
-
Nucleophilic Attack and Salt Formation: The starting material, 3,5-dimethoxyaniline, acts as a nucleophile.[9][10] In the presence of a base, it attacks the electrophilic carbon of carbon disulfide to form a dithiocarbamate salt. The base is crucial as it facilitates the deprotonation of the amine, enhancing its nucleophilicity.
-
Desulfurization: The intermediate dithiocarbamate salt is then treated with a desulfurizing agent. This reagent facilitates the elimination of a sulfur-containing species, leading to the formation of the thermodynamically stable isothiocyanate N=C=S bond.[1][4] While many agents exist (e.g., tosyl chloride, ethyl chloroformate, cyanuric chloride), modern reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) offer high efficiency under mild conditions, often enhanced by microwave irradiation.[8]
Logical Workflow for Synthesis
Caption: One-pot synthesis workflow for 3,5-dimethoxyphenyl isothiocyanate.
Detailed Experimental Protocol
This protocol is adapted from a general microwave-assisted procedure for aromatic isothiocyanate synthesis and is presented for illustrative purposes.[8] Researchers must conduct their own risk assessments and optimization.
Reagents and Equipment:
-
3,5-Dimethoxyaniline
-
Carbon Disulfide (CS₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (Et₃N)
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻)
-
Dichloromethane (DCM), anhydrous
-
Microwave reactor
-
Standard glassware for organic synthesis and workup
-
Silica gel for column chromatography
Procedure:
-
Salt Formation: In a 10 mL microwave pressure vial equipped with a magnetic stir bar, dissolve 3,5-dimethoxyaniline (1.0 equiv.) in anhydrous DCM.
-
Add the base (e.g., DBU, 3.0 equiv.) followed by the dropwise addition of carbon disulfide (3.0 equiv.).
-
Stir the mixture at room temperature for 5-10 minutes. The formation of the dithiocarbamate intermediate may be observed.
-
Desulfurization: To this mixture, add the desulfurizing agent DMT/NMM/TsO⁻ (1.0 equiv.).
-
Seal the vial and place it in the microwave reactor. Irradiate the mixture at 90 °C for 3-5 minutes (reaction progress should be monitored by TLC).
-
Workup: After cooling, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1N HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3,5-dimethoxyphenyl isothiocyanate.
Characterization of 3,5-Dimethoxyphenyl Isothiocyanate
Affirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and physical data provides an unambiguous structural confirmation.
Molecular Structure and Properties
Caption: Structure of 1-isothiocyanato-3,5-dimethoxybenzene.
| Property | Value | Source |
| CAS Number | 104968-58-3 | [11][12] |
| Molecular Formula | C₉H₉NO₂S | [11][12] |
| Molecular Weight | 195.24 g/mol | [11][12] |
| Appearance | Solid | |
| IUPAC Name | 1-isothiocyanato-3,5-dimethoxybenzene | [11] |
Spectroscopic Data
1. Infrared (IR) Spectroscopy IR spectroscopy is the most direct method for identifying the isothiocyanate functional group.
-
Principle: The asymmetric stretching vibration of the -N=C=S group results in a very strong and sharp absorption band in a relatively uncongested region of the spectrum.
-
Expected Absorption: A characteristic peak is expected between 2000-2200 cm⁻¹ .[13][14][15]
-
Other Key Peaks:
-
~3000-2800 cm⁻¹: C-H stretching (aromatic and methyl).
-
~1600 cm⁻¹: C=C stretching of the aromatic ring.
-
~1200-1000 cm⁻¹: C-O stretching of the methoxy groups.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework of the molecule. (Predicted shifts are based on standard values for similar structures in CDCl₃).
-
¹H NMR:
-
Aromatic Protons: Due to the symmetry of the molecule, two distinct signals are expected.
-
~6.5-6.7 ppm (2H, doublet or multiplet): Protons at the C2 and C6 positions.
-
~6.3-6.4 ppm (1H, triplet or multiplet): Proton at the C4 position.
-
-
Methoxy Protons:
-
~3.8 ppm (6H, singlet): The six equivalent protons of the two methoxy groups.
-
-
-
¹³C NMR:
-
Isothiocyanate Carbon: The most downfield and diagnostic signal.
-
Aromatic Carbons:
-
~161 ppm: C3 and C5 (carbons attached to methoxy groups).
-
~132 ppm: C1 (carbon attached to the NCS group).
-
~105 ppm: C2 and C6.
-
~98 ppm: C4.
-
-
Methoxy Carbon:
-
~55 ppm: The two equivalent methoxy carbons.
-
-
3. Mass Spectrometry (MS) MS confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
Expected Molecular Ion (M⁺): A prominent peak at m/z = 195 , corresponding to the molecular weight of the compound.[11]
-
Key Fragmentation: Alkyl and aryl isothiocyanates exhibit characteristic fragmentation patterns.[16] Expected fragments for this molecule could include the loss of the NCS group or cleavage of the methoxy groups.
Safety and Handling
Reagents:
-
Carbon Disulfide (CS₂): Highly flammable liquid with a low flash point. All operations should be performed in a well-ventilated fume hood away from ignition sources.
-
Bases (DBU, Et₃N): Corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane (DCM): A volatile solvent; avoid inhalation.
Product:
-
3,5-Dimethoxyphenyl Isothiocyanate: Classified as harmful if swallowed and may cause an allergic skin reaction.[11] Standard laboratory PPE (lab coat, gloves, safety glasses) is required during handling.
Conclusion
The synthesis of 3,5-dimethoxyphenyl isothiocyanate via the dithiocarbamate intermediate pathway represents a robust and safer alternative to classical methods employing thiophosgene. This approach is highly adaptable and provides good yields of the target compound. The identity and purity of the product can be unequivocally confirmed through a standard suite of analytical techniques, with IR spectroscopy providing a rapid diagnostic for the key isothiocyanate functionality, and NMR and MS offering complete structural elucidation. This technical guide provides researchers with the foundational knowledge to confidently synthesize, purify, and characterize this valuable chemical intermediate for applications in drug discovery and beyond.
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